tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17541269
InChI: InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-8-4-5-11-6-7-13(16)9-12(11)10-17/h6-7,9H,4-5,8,10H2,1-3H3
SMILES:
Molecular Formula: C15H20BrNO2
Molecular Weight: 326.23 g/mol

tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate

CAS No.:

Cat. No.: VC17541269

Molecular Formula: C15H20BrNO2

Molecular Weight: 326.23 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate -

Specification

Molecular Formula C15H20BrNO2
Molecular Weight 326.23 g/mol
IUPAC Name tert-butyl 8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate
Standard InChI InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-8-4-5-11-6-7-13(16)9-12(11)10-17/h6-7,9H,4-5,8,10H2,1-3H3
Standard InChI Key VKALKPQXPARKSV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC2=C(C1)C=C(C=C2)Br

Introduction

tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate is a synthetic organic compound featuring a benzo[c]azepine core. Its molecular formula is C₁₅H₂₀BrNO₂, and it has a molecular weight of approximately 326.23 g/mol. This compound includes a tert-butyl group, a bromo substituent at the 8-position, and a carboxylate ester, contributing to its chemical reactivity and potential biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Multi-step organic synthesis: Involves careful control of reaction conditions to achieve high yields and purity.

  • Specific reaction conditions: Require precise temperature, solvent, and catalyst selection to optimize the synthesis process.

These methods are crucial for producing high-quality material for further research and applications.

Biological Activities and Applications

Research indicates that tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate exhibits significant biological activities. Its potential applications include:

  • Medicinal Chemistry: Studies on interaction with biological targets are essential for understanding its therapeutic viability.

  • Materials Science: The compound's unique structure may contribute to novel material properties.

Table: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylateBromo substituent at the 8-positionPotential therapeutic applications
tert-Butyl 8-amino-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylateAmino group instead of bromoPotential neuroprotective effects
tert-Butyl 5-amino-8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylateAmino group at the 5-positionAntimicrobial activity

Research Findings and Future Directions

Further research is needed to fully elucidate the biological activities and potential applications of tert-Butyl 8-bromo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate. Comparative studies with similar compounds will help understand its unique properties and therapeutic potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator